Product packaging for Solifenacin(Cat. No.:)

Solifenacin

Cat. No.: B1219031
M. Wt: 362.5 g/mol
InChI Key: FBOUYBDGKBSUES-KEKNWZKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solifenacin is an anticholinergic and antispasmodic agent used to treat urinary incontinence and the overactive bladder syndrome. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O2 B1219031 Solifenacin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21?,22-/m0/s1

InChI Key

FBOUYBDGKBSUES-KEKNWZKVSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Isomeric SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5

Origin of Product

United States

Chemical Synthesis and Stereochemical Control

Synthetic Pathways and Methodologies

Multiple synthetic routes have been developed to efficiently produce solifenacin (B1663824) succinate (B1194679), often involving multi-step sequences that incorporate chiral technologies.

Multi-step Synthetic Routes

A common strategy involves the coupling of pre-formed, enantiomerically pure building blocks. Typically, this entails activating the hydroxyl group of (R)-quinuclidinol and reacting it with a suitably functionalized derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline to form the carbamate (B1207046) ester linkage. The resultant this compound free base is then converted to its succinate salt.

One described pathway involves the reaction of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride with (R)-(-)-3-quinuclidinol in the presence of a zinc triflate (Zn(OTf)₂) catalyst. This method has been reported to achieve the synthesis of enantiomerically pure this compound succinate in a seven-step process from commercially available starting materials researchgate.net.

Another approach utilizes bis-(4-dinitrophenyl) carbonate to activate (R)-quinuclidinol, which is then reacted with the tetrahydroisoquinoline carbamate partner to yield this compound newdrugapprovals.org. This coupling reaction is a critical step in assembling the final this compound molecule.

Approaches to Enantiomerically Pure this compound Succinate

The requirement for enantiomeric purity at both chiral centers drives the development of specialized synthetic techniques.

One method to obtain enantiomerically pure this compound involves the synthesis of a diastereomeric mixture, followed by optical resolution. This can be achieved by condensing an (S)-1-phenyl-3,4-dihydroisoquinoline derivative with racemic 3-quinuclidinol (B22445) to form a this compound diastereomeric mixture. Subsequent treatment with succinic acid and fractional crystallization of the resulting diastereomeric salts can yield the desired enantiomerically pure this compound succinate researchgate.net.

Catalytic asymmetric synthesis offers a more direct route to enantiomerically enriched intermediates.

Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline : This key intermediate can be prepared via the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline (B1582135) hydrochloride. An efficient process utilizes an iridium catalyst, specifically [Ir(COD)Cl]₂, in combination with the chiral ligand (S)-P-Phos. Under optimized conditions, employing tetrahydrofuran (B95107) (THF) as the solvent, 1-2 equivalents of phosphoric acid (H₃PO₄), at 60°C and 20 bar of hydrogen pressure, this reaction has demonstrated high efficacy, achieving yields of 95% and enantiomeric excess (ee) of 98% on a 200 g scale researchgate.netacs.orgnih.gov. Other rhodium-catalyzed asymmetric hydrogenation methods using chiral dienes have also been reported for the synthesis of related 1-aryl tetrahydroisoquinolines, contributing to the formal synthesis of this compound sci-hub.se.

Synthesis of (R)-Quinuclidinol : The enantiomerically pure (R)-quinuclidinol can be accessed through Noyori-type asymmetric reduction. This process typically involves the reduction of quinuclidone using a ruthenium dichloride (RuCl₂) catalyst ligated with BINAP and a chiral diamine. This methodology yields the desired (R)-enantiomer in high yield and enantioselectivity newdrugapprovals.orgnih.gov.

Synthesis of Key Intermediates

(R)-Quinuclidinol : This alcohol is commonly derived from quinuclidone. The synthesis of quinuclidone itself can involve the alkylation of ethyl isonicotinate (B8489971) with ethyl bromoacetate (B1195939), followed by complete reduction of the pyridine (B92270) ring to yield a piperidine (B6355638) derivative. Subsequent base-mediated Dieckmann cyclization and Krapcho decarboxylation afford quinuclidone newdrugapprovals.orgnih.gov.

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline : As detailed above, this intermediate is predominantly synthesized via catalytic asymmetric hydrogenation of its dihydroisoquinoline precursor. Resolution of the racemic form using chiral acids, such as d-(-)-tartaric acid, is another viable method for obtaining the (S)-enantiomer, yielding it with high enantiomeric purity researchgate.net.

Impurity Profiling and Control in Chemical Synthesis

The synthesis of this compound succinate can lead to the formation of various process-related impurities and degradation products, necessitating rigorous analytical control.

Process-Related Impurities : These impurities, often designated by letters (e.g., Impurities A-H), can arise from incomplete reactions, side reactions, or the use of impure starting materials during the multi-step synthesis mdpi.comresearchgate.net.

Degradation Products : this compound can undergo degradation, particularly through oxidation. For instance, Impurity K is identified as an oxidation product of this compound. Its synthesis can be achieved in a single step using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in a water/acetonitrile (B52724) solvent system mdpi.comresearchgate.netnih.gov.

Stereoisomers : Impurity G, also known as this compound Succinate EP Impurity G, is a stereoisomer of this compound, specifically [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate. Its formation can occur due to racemization at chiral centers during synthesis or degradation processes ontosight.ai.

Analytical Control : The identification and quantification of these impurities are primarily performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (HPLC-MS) mdpi.comnih.govontosight.ai. Regulatory guidelines, such as those from the European Pharmacopoeia, establish strict limits for impurities in pharmaceutical substances, typically requiring levels below 0.15% w/w for specific impurities like Impurity G .

Data Tables

Table 1: Key Synthetic Methodologies for this compound Intermediates and Coupling

Intermediate/StepSynthesis MethodChiral Control MethodKey Reagents/CatalystsReported YieldReported Enantiomeric Excess (ee)
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline hydrochlorideCatalytic Asymmetric Hydrogenation[Ir(COD)Cl]₂, (S)-P-Phos, H₃PO₄~95%~98%
(R)-Quinuclidinol Asymmetric reduction of quinuclidoneNoyori-type Asymmetric ReductionBINAP ligated RuCl₂, chiral diamineHighHigh
This compound Free Base Formation (Coupling) Reaction of activated (R)-quinuclidinol with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline carbamate partnerDirect coupling of enantiopure fragmentsBis-(4-dinitrophenyl) carbonate (for activation) newdrugapprovals.org or Zn(OTf)₂ catalyst researchgate.netVariesN/A (uses enantiopure inputs)
This compound Succinate Salt Formation Treatment of this compound free base with succinic acidSalt formationSuccinic acidVariesN/A
Diastereomeric Mixture Resolution Condensation of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride with (RS)-3-quinuclidinol, followed by crystallizationDiastereomeric CrystallizationSuccinic acidVariesN/A (resolves mixture)

Table 2: Identified this compound Impurities and Their Characteristics

Impurity Name/DesignationChemical DescriptionOriginAnalytical MethodControl Requirement/Limit
Impurity G (EP Impurity G) [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylateStereoisomer; potential racemization at chiral centers during synthesis or degradationHPLCStrict limits mandated by European Pharmacopoeia (e.g., <0.15% w/w)
Impurity K Oxidation product of this compoundDegradation via oxidationHPLC-MSControlled to ensure drug quality and safety
Impurities A-H Process-related impuritiesSide reactions, incomplete reactions, or impure starting materials during synthesisHPLCControlled as per regulatory standards
This compound N-oxide (Impurity I) N-oxidation product of this compoundDegradation via oxidationHPLCControlled as per regulatory standards

Compound List:

this compound

this compound Succinate

(R)-Quinuclidinol

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Quinuclidone

Ethyl isonicotinate

Ethyl bromoacetate

1-phenyl-3,4-dihydroisoquinoline

1-phenyl-3,4-dihydroisoquinoline hydrochloride

(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride

(RS)-3-quinuclidinol

Impurity G (this compound Succinate EP Impurity G)

Impurity K

Bis-(4-dinitrophenyl) carbonate

Succinic acid

Cerium(IV) ammonium nitrate (CAN)

(S)-P-Phos

BINAP

d-(-)-tartaric acid

[Ir(COD)Cl]₂

RuCl₂

Zinc triflate (Zn(OTf)₂)

Molecular Pharmacology and Receptor Interaction Dynamics

Muscarinic Acetylcholine (B1216132) Receptor Binding Profile

Solifenacin (B1663824) exhibits a distinct affinity and selectivity profile across the various muscarinic acetylcholine receptor (mAChR) subtypes.

In vitro radioligand binding assays using human recombinant muscarinic receptor subtypes have established the affinity of this compound for each receptor. This compound demonstrates its highest affinity for the M3 receptor subtype.

Receptor SubtypeKi Value (nM)Source
M126 nih.govresearchgate.netjst.go.jp
M2170 nih.govresearchgate.netjst.go.jp
M312 nih.govresearchgate.netjst.go.jp
M4110 nih.govresearchgate.netjst.go.jp
M531 nih.govresearchgate.netjst.go.jp

These values indicate that this compound binds with nanomolar affinity to all muscarinic receptor subtypes, with the M3 receptor being the most potent target.

This compound displays notable selectivity for the M3 muscarinic receptor subtype. It exhibits a relative selectivity for the M3 receptor over other subtypes openaccessjournals.com. Specifically, this compound is approximately 12-times more selective for the M3 receptor compared to the M2 receptor nih.govics.org. This selectivity is a key feature that distinguishes it from some other antimuscarinic agents.

Metabolism and Pharmacokinetics in Preclinical Systems

Pharmacokinetic Modeling in In Vitro and Animal Systems

Preclinical investigations into solifenacin's pharmacokinetics have employed both in vitro assays and in vivo animal models to elucidate its metabolic pathways, absorption, distribution, and excretion. These studies are crucial for predicting human pharmacokinetics and informing dose selection.

Metabolism: This compound (B1663824) undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 identified as the principal enzyme involved nih.govresearchgate.netwikipedia.orgopenaccessjournals.comnih.govfda.govdrugbank.comnih.govdrugs.commedsafe.govt.nzhres.camedsinfo.com.auhpfb-dgpsa.cahpra.ietmda.go.tzmedsinfo.com.au. Alternate metabolic pathways involving CYP1A1 and CYP2D6 have also been noted nih.govfda.govnih.gov. The primary metabolic routes include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring nih.govhres.ca.

Four metabolites have been identified in plasma: 4R-hydroxythis compound, which is pharmacologically active, and three inactive metabolites—N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide of this compound wikipedia.orgopenaccessjournals.comnih.govhres.catmda.go.tz. Only this compound itself and the 4R-hydroxy metabolite are considered to contribute to the drug's clinical activity nih.govhres.ca. In vitro studies have indicated that this compound does not significantly inhibit major CYP enzymes (CYP1A1/2, 2C9, 2C19, 2D6, or 3A4) at therapeutic concentrations, suggesting a low potential for pharmacokinetic interactions through this mechanism nih.govdrugs.commedsafe.govt.nzhres.camedsinfo.com.autmda.go.tzmedsinfo.com.au. However, this compound is a substrate of CYP3A4, meaning its pharmacokinetics can be altered by CYP3A4 inducers or inhibitors medsafe.govt.nzmedsinfo.com.aumedsinfo.com.au.

Excretion: Following oral administration, this compound is predominantly eliminated via metabolism. A small fraction of the dose is excreted unchanged in the urine, typically less than 15% nih.govresearchgate.netwikipedia.orgdrugs.comhres.ca. The majority of the administered dose, including metabolites, is excreted via the kidneys and feces. Approximately 69-70% of the dose is recovered in urine, while 22-23% is recovered in feces wikipedia.orgopenaccessjournals.comnih.govdrugs.comhres.ca.

Animal Pharmacokinetics and Modeling: Preclinical studies in animal models, particularly rats, have provided insights into this compound's pharmacokinetic behavior. In rat experiments, the elimination half-life (t½) for this compound administered orally was approximately 3.60 hours openaccessjournals.comjst.go.jp. The time to reach maximum plasma concentration (Tmax) for oral administration in rats was around 1.30 hours, with a maximum plasma concentration (Cmax) of approximately 11.6 ng/mL jst.go.jp.

Transdermal formulations have also been investigated in rat models, showing a significantly longer half-life (ranging from 35.4 to 52.0 hours) and a delayed Tmax (ranging from 20.4 to 33.6 hours) compared to oral administration jst.go.jpresearchgate.net. The area under the plasma concentration-time curve (AUC) for transdermal routes was also higher than for oral administration in these studies jst.go.jp. Non-compartmental analysis was employed to derive these pharmacokinetic parameters in animal studies jst.go.jp. Population pharmacokinetic modeling has been utilized to characterize this compound's pharmacokinetic properties in pediatric populations, demonstrating consistent exposure across different age groups and similar pharmacokinetic characteristics nih.gov.

Table 1: Summary of this compound Pharmacokinetic Parameters in Rat Oral Studies

ParameterValue (Mean ± SD or Range)Reference
t½ (h)3.60 jst.go.jp
Tmax (h)1.30 jst.go.jp
Cmax (ng/mL)11.6 jst.go.jp

Protein Binding Characteristics

This compound exhibits a high degree of binding to plasma proteins, a characteristic that influences its distribution and elimination. In vitro and in vivo studies consistently show that this compound is extensively bound to human plasma proteins, with reported values ranging from 93% to 98% nih.govresearchgate.netwikipedia.orgfda.govdrugbank.comnih.govdrugs.comhres.cahpfb-dgpsa.cahpra.iemedsinfo.com.auresearchgate.nethres.ca. This high protein binding is primarily attributed to its affinity for alpha-1-acid glycoprotein (B1211001) (AAG) nih.govfda.govnih.govdrugs.comhres.cahpfb-dgpsa.cahpra.ieresearchgate.net. This compound is also noted to be highly distributed to tissues outside the central nervous system fda.govhres.ca.

Table 2: this compound Plasma Protein Binding

Protein Binding (%)Primary Binding ProteinReference(s)
93-96Alpha-1-acid glycoprotein (AAG) nih.govresearchgate.netresearchgate.net
Approximately 98Alpha-1-acid glycoprotein (AAG/AGP) wikipedia.orgfda.govnih.govdrugs.comhres.cahpra.iemedsinfo.com.auhres.ca

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Moieties for Muscarinic Receptor Binding

Solifenacin's molecular structure is characterized by a phenyl-substituted dihydroisoquinoline core linked via a carbamate (B1207046) ester to a quinuclidine (B89598) moiety. This arrangement is crucial for its muscarinic receptor antagonist activity.

Quinuclidine Moiety: The quinuclidine ring system, specifically the (R)-configured quinuclidinol unit, is a critical component for muscarinic receptor binding. The tertiary amine nitrogen within this bicyclic structure can become protonated at physiological pH, mimicking the positively charged ammonium (B1175870) group of acetylcholine (B1216132) and muscarine, thereby facilitating interaction with the anionic site of muscarinic receptors. Modifications to the quinuclidine ring or its substituents can significantly alter affinity and selectivity. For instance, the nature of the R3 group, such as an ester, hydroxyl, or amide, can influence potency, with ester functionalities often yielding more potent derivatives. beilstein-journals.orggpatindia.com

Isoquinoline (B145761) Moiety: The 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffold provides a rigid framework that positions the quinuclidine group optimally for receptor interaction. The phenyl substituent on the isoquinoline ring is also important for binding affinity. beilstein-journals.orgresearchgate.net

The interplay of these structural elements allows This compound (B1663824) to effectively compete with acetylcholine for binding sites on muscarinic receptors, particularly the M3 subtype, which is predominantly found on bladder smooth muscle cells and mediates detrusor contraction. nih.govncats.io

Influence of Stereochemistry on Receptor Selectivity and Potency

This compound is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. The commercially available form, this compound succinate (B1194679), is a pure stereoisomer, specifically the (1S, 3R) enantiomer. gpatindia.comncats.iophenomenex.com

Chirality: this compound possesses two defined stereocenters: one at the C1 position of the isoquinoline ring (S configuration) and another at the C3 position of the quinuclidine ring (R configuration). ncats.io The specific spatial arrangement of these chiral centers is paramount for achieving optimal binding affinity and selectivity for muscarinic receptor subtypes.

Active Stereoisomer: Studies have indicated that the (1S, 3R) stereoisomer is the pharmacologically active form responsible for the muscarinic receptor antagonism. phenomenex.com The precise orientation conferred by this stereochemistry allows for a more precise fit within the muscarinic receptor binding pocket, leading to higher affinity and efficacy compared to other stereoisomers. gpatindia.comphenomenex.com

Potency and Selectivity: The defined stereochemistry of this compound contributes significantly to its potency and selectivity profile. While other stereoisomers might exhibit some affinity, the (1S, 3R) configuration is optimized for interaction with the M3 receptor, leading to its therapeutic effect in overactive bladder. phenomenex.comnih.gov

Table 1: this compound Affinity for Muscarinic Receptor Subtypes

Muscarinic Receptor SubtypeKi Value (nM)pKi Value
M1267.6
M21706.9
M3128.0
M41107.0
M5317.5

*Data compiled from references selleckchem.com and nih.gov. pKi values are derived from selleckchem.com.

Design Principles for Enhanced Bladder Selectivity

A key objective in the development of this compound was to achieve a high degree of selectivity for the muscarinic receptors in the urinary bladder, particularly the M3 subtype, while minimizing interactions with receptors in other tissues that could lead to undesirable side effects, such as dry mouth (associated with M1 and M3 receptors in salivary glands) or cardiovascular effects (associated with M2 receptors in the heart). openaccessjournals.comrima.org

M3 Receptor Preference: The M3 muscarinic receptor is the primary subtype mediating the contraction of the detrusor smooth muscle in the bladder. nih.govncats.iobmj.com this compound was designed to exhibit a high affinity for this specific receptor. Its affinity constants (Ki) show a clear preference for M3 receptors, with values in the low nanomolar range (e.g., 12 nM), compared to higher affinities for M1, M2, M4, and M5 subtypes. nih.gov

Tissue Selectivity: Beyond subtype selectivity, this compound demonstrates significant tissue selectivity, showing greater potency in inhibiting M3 receptor-mediated responses in bladder smooth muscle cells compared to salivary gland cells. ncats.ioopenaccessjournals.comrima.orghres.ca This is quantified by selectivity ratios, where this compound exhibits a bladder/salivary gland selectivity index of approximately 3.6, which is notably higher than that of other antimuscarinic agents like oxybutynin (B1027) (0.51) and tolterodine (B1663597) (0.65). openaccessjournals.comresearchgate.net This enhanced selectivity is a direct result of its molecular design, aiming to maximize therapeutic effect in the bladder while minimizing off-target effects in salivary glands. openaccessjournals.comrima.org

In Vivo Validation: Preclinical studies in animal models have supported this design principle. In vivo studies in rats demonstrated that this compound was 4 to 7 times more potent in inhibiting bladder contraction than salivation, whereas oxybutynin showed little bladder selectivity. einj.org This functional selectivity translates to a more favorable side-effect profile, particularly concerning dry mouth, which is a common anticholinergic side effect. openaccessjournals.comrima.org

Analytical Methodologies for Chemical Characterization and Research

Chromatographic Techniques

Chromatographic methods are indispensable for separating, identifying, and quantifying Solifenacin (B1663824) and its related compounds. These techniques leverage differences in the physical and chemical properties of analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the assay of this compound and the determination of its purity. Reverse-phase HPLC (RP-HPLC) is particularly prevalent, utilizing a non-polar stationary phase and a polar mobile phase. Several studies have established optimized RP-HPLC methods for this compound quantification in bulk drug substances and pharmaceutical formulations. These methods typically employ C8 or C18 stationary phases, with mobile phases consisting of a mixture of aqueous buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) formate) and organic modifiers like acetonitrile (B52724) and methanol (B129727). Detection is commonly performed using UV detectors set at wavelengths around 210-225 nm, where this compound exhibits significant absorbance. These validated methods demonstrate good linearity, precision, accuracy, and robustness, making them suitable for routine quality control rjptonline.orgakjournals.comacgpubs.orgtnsroindia.org.inscirp.orgijbio.comresearchgate.net.

Table 1: Key Parameters for HPLC Methods of this compound Quantification

ParameterMethod 1 rjptonline.orgMethod 2 akjournals.comMethod 3 acgpubs.orgMethod 4 tnsroindia.org.inMethod 5 ijbio.comMethod 6 researchgate.net
Column Sunfire C8 (4.6 x 150mm, 5µm)Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm)C18 columnWater symmetry shield RP8 (250 m m x 4.6 mm, 5µm)XTerra C18 (150 × 4.6 mm, 5 µm)Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase Buffer:Methanol:Acetonitrile (45:45:10 v/v)10 mM ammonium formate (B1220265) buffer pH 3–acetonitrile–methanol (52.5:37.5:10 v/v/v)10 mM ammonium formate buffer (pH 4.0), acetonitrile, methanol (52.5:32.5:12.5 v/v/v)Buffer (pH 3.0) + Acetonitrile (70:30)Acetonitrile:phosphate buffer 50:50 (v/v)Monobasic potassium phosphate (pH 3.5) + 0.1% triethylamine (B128534) + methanol (gradient)
Flow Rate 1.0 ml/min0.7 mL min−1Not specified1.0 ml/min1.0 mL min−11.5 mL/min
Detection Wavelength 220nm210 nm210 nm220 nm210 nm220 nm
Linearity Range 20-100 µg/ml2–100 µg mL−1 (r² = 0.9999)3-60 μg/mL (r=0.9998)50.200-150.600µg/ml (R²=0.9996)20-70 μg/mLNot explicitly stated for assay, but validation parameters are within ICH guidelines.
LOD/LOQ Not specifiedLOD 0.07, LOQ 0.21 μg mL−1Not specifiedLOD: 1.106 µg/ml, LOQ: 3.35 µg/ml (for UV-Vis, not HPLC)Not specifiedLOD/LOQ determined for related substances, not assay.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently employed for the quantification of this compound in biological matrices, such as plasma. This method is crucial for pharmacokinetic studies and for identifying and quantifying this compound's metabolites. LC-MS/MS systems typically utilize specific columns (e.g., Gemini-NX C18, PFP-propyl silica) and mobile phases optimized for efficient separation and ionization. Detection is performed using mass spectrometry, monitoring specific precursor-ion and product-ion transitions (e.g., m/z 363→193 for this compound) in positive ion mode. These methods offer excellent linearity over a wide concentration range (e.g., 0.1-100.0 ng/mL) and low limits of detection and quantification, enabling precise measurement of this compound in biological samples d-nb.inforesearchgate.net. While the primary focus here is this compound itself, LC-MS/MS is also instrumental in identifying and quantifying its various metabolites, such as N-oxide of this compound and 4R-hydroxy this compound, which is vital for understanding its metabolic fate in vivo fda.gov.

Table 2: Key Parameters for LC-MS/MS Methods of this compound Quantification

ParameterMethod 1 d-nb.infoMethod 2 researchgate.net
Column Gemini-NX C18, 50 × 4.6 mm, 5 µmPFP-propyl silica (B1680970) column (50×4mm, 3μm)
Mobile Phase 5 mM Ammonium formate, pH 3.0: methanol (20:80 v/v)Methanol - 100mM ammonium acetate (B1210297) containing 1% of formic acid (90:10, v/v)
Flow Rate 0.4 mL/minNot specified (implied by chromatogram run time)
Detection MRM positive mode: m/z 363.2→193.2 (this compound), 368.2→198.2 (this compound-d5)Positive-ion mode, selected reaction monitoring at m/z 363→193 (this compound) and 368→198 (this compound-D5)
Linearity Range 0.1-100.0 ng/mL (r² ≥ 0.9975)LLQ 0.47 ng/ml, linearity up to 42 ng/ml
LOD/LOQ Not specifiedLLQ 0.47 ng/ml (for 0.25ml plasma)

Ultrafast Liquid Chromatography for Related Substances

Ultrafast Liquid Chromatography (UFLC) methods are specifically designed for the rapid and sensitive determination of related substances and degradation products of this compound Succinate (B1194679). These methods are critical for ensuring the quality and stability of the active pharmaceutical ingredient (API). A UFLC method described utilizes a Shimpack XR-ODS-II column with a mobile phase composed of potassium dihydrogen orthophosphate buffer and acetonitrile. The method achieves good resolution between this compound, its related substances, and degradation products. Limits of detection (LOD) and quantification (LOQ) for key impurities, such as Impurity A and Impurity B, are reported to be as low as 0.2 µg/mL and 0.6 µg/mL, respectively, demonstrating the method's suitability for impurity profiling nih.govoup.com.

Table 3: Key Parameters for UFLC Methods of this compound Related Substances

ParameterMethod 1 nih.govoup.com
Column Shimpack XR-ODS-II column
Mobile Phase 10 mM potassium dihydrogen orthophosphate buffer (pH 7.0) + Acetonitrile (gradient)
Flow Rate 0.5 mL/min
Detection UV detection
LOD/LOQ 0.2 µg/mL / 0.6 µg/mL (for Impurity A, Impurity B, and this compound)

Spectroscopic Techniques

Spectroscopic methods offer alternative or complementary approaches for the quantification of this compound, relying on its interaction with electromagnetic radiation.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a cost-effective and widely accessible technique for this compound quantification. Various UV-Vis methods have been developed, including direct spectrophotometry, derivative spectrophotometry (first-order), and methods utilizing absorption ratio or synchronous fluorescence. These methods typically employ solvents like water, methanol, or specific buffer solutions. The detection wavelengths are usually set at the absorption maxima of this compound, commonly observed around 210-225 nm, 250 nm, or 294 nm, depending on the solvent and derivative technique used ijpbms.comresearchgate.netwjpmr.comwisdomlib.orgukaazpublications.cominnovareacademics.inijpsonline.comijnrd.org. Studies report excellent linearity, with correlation coefficients often exceeding 0.999, and provide LOD and LOQ values that confirm the methods' sensitivity. For instance, a first-order derivative UV spectrophotometric method using water as a solvent reported a detection wavelength of 294 nm and linearity in the range of 100-500 µg/mL ukaazpublications.com. Another method using 0.1N sulfuric acid as a solvent identified 225 nm as the maximum absorbance wavelength ijnrd.org.

Table 4: Key Parameters for UV-Visible Spectrophotometric Methods of this compound Quantification

ParameterMethod 1 wjpmr.comMethod 2 ukaazpublications.comMethod 3 innovareacademics.inMethod 4 ijpsonline.comMethod 5 ijnrd.orgMethod 6 wisdomlib.org (Absorption Ratio)
Solvent Triethylammonium phosphate buffer (pH 2.5)Water0.1N sulfuric acidNot specified (in combination with TAM HCl)0.1N sulphuric acidMethanol
Detection Wavelength 215 nm294 nm225nm250 nm (for SFS)225nmλmax for SFS: 221.2 nm; Isosbestic point: 222.6 nm
Linearity Range 5-15 μg/ml100-500 µg/ml (R²=0.999)5-15 µg/ml10 to 100 μg/ml (R²=0.998)Not specified3-15 µg/mL (R² = 0.9999 for SFS)
LOD/LOQ LOD: 1.106 µg/ml, LOQ: 3.35 µg/mlLOD 6.4 µg/ml, LOQ 19.4 µg/mlLOD: 1.106 µg/ml, LOQ: 3.35 µg/mlLOD: 1.054 μg/ml, LOQ: 3.196 μg/ml (for SFS)Not specifiedNot specified

Spectrofluorimetric Methods for Quantification

Spectrofluorimetric methods offer high sensitivity for the quantification of this compound, particularly when exploiting its native fluorescence or employing derivative techniques. These methods can be developed for both standalone quantification and simultaneous analysis with other drugs. For instance, first-derivative synchronous spectrofluorimetry has been applied for the simultaneous quantification of this compound Succinate and Tamsulosin Hydrochloride, where this compound Succinate was measured at 570 nm, a zero-crossing wavelength for Tamsulosin Hydrochloride nih.govturkjps.org. Another study reported a spectrofluorimetric method with linearity in the range of 15.0–95.0 μg/mL, achieving LOD and LOQ values of 1.19 and 3.62 μg/mL, respectively researchgate.net. These validated spectrofluorimetric approaches provide a sensitive and reproducible means for this compound analysis.

Table 5: Key Parameters for Spectrofluorimetric Methods of this compound Quantification

ParameterMethod 1 researchgate.netMethod 2 nih.govturkjps.org (Derivative Synchronous)
Detection SpectrofluorimetryFirst-derivative synchronous spectrofluorimetry
Wavelength Not specifiedThis compound Succinate: 570 nm
Linearity Range 15.0–95.0 μg/mL (r²=0.9961)30-150 µg/mL
LOD/LOQ LOD: 1.19 μg/mL, LOQ: 3.62 μg/mLNot specified

Compound List:

this compound

this compound Succinate

this compound-d5 (Internal Standard)

Impurity A (this compound related substance)

Impurity B (this compound related substance)

N-oxide of this compound (Metabolite)

4R-hydroxy this compound (Metabolite)

4R-hydroxy-N-oxide of this compound (Metabolite)

Tamsulosin Hydrochloride (Co-formulated drug)

Mirabegron (Co-formulated drug)

Silodosin (Co-formulated drug)

Method Development and Validation Parameters

Method validation is a crucial step in analytical chemistry, ensuring that a developed method is suitable for its intended purpose. This involves evaluating several key parameters as per International Council for Harmonisation (ICH) guidelines. For this compound, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, have been employed, with their validation parameters extensively studied.

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the analyte's concentration within a defined range. Studies have established the linearity of this compound analysis across various concentration ranges, depending on the technique used.

HPLC Methods: Linearity has been observed in concentration ranges such as 2–100 µg mL⁻¹ with correlation coefficients (r²) typically exceeding 0.999, indicating a strong linear relationship akjournals.compsu.edu. Other studies have reported linearity in ranges like 20–200 µg/mL psu.edu and 10–100 µg/mL with correlation coefficients around 0.998 to 0.999 ajpaonline.com.

UV-Spectrophotometric Methods: These methods have also demonstrated good linearity, with reported ranges varying from 2–10 µg/mL wjpmr.comijnrd.orgresearchgate.net, 5–15 µg/mL wjpmr.cominnovareacademics.in, 30–150 µg/mL wjpmr.com, and up to 100–500 µg/mL ukaazpublications.com, consistently achieving correlation coefficients close to 1 (e.g., 0.9999) wjpmr.comijnrd.org.

Table 5.3.1.1: Linearity of this compound Analysis

Analytical MethodConcentration Range (µg/mL)Correlation Coefficient (r²)Reference(s)
HPLC2–1000.9999 akjournals.com
HPLC20–2000.999 psu.edu
HPLC10–1000.998 ajpaonline.com
UV-Spectrophotometry2–100.9999 ijnrd.org
UV-Spectrophotometry5–15Varies wjpmr.cominnovareacademics.in
UV-Spectrophotometry100–5000.999 ukaazpublications.com

Precision

Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision).

HPLC Methods: Studies have reported excellent precision for HPLC methods, with intra-day and inter-day relative standard deviation (%RSD) values generally below 2%, often as low as <0.659% akjournals.com or within the range of 0.35-0.59% psu.edu.

UV-Spectrophotometric Methods: Precision has also been demonstrated to be high, with reported %RSD values for intra-day precision as low as 0.15% and for inter-day precision around 0.39% ukaazpublications.com. Other studies report %RSD values of 1.27% wjpmr.com or less than 2% ijnrd.org.

Table 5.3.2.1: Precision of this compound Analysis

Analytical MethodPrecision Type% RSD Value RangeReference(s)
HPLCIntra-day< 0.659 akjournals.com
HPLCInter-day< 0.659 akjournals.com
HPLCIntra-day0.35 - 0.59 psu.edu
HPLCInter-day0.35 - 0.59 psu.edu
UV-SpectrophotometryIntra-day~0.39 ukaazpublications.com
UV-SpectrophotometryInter-day~0.15 ukaazpublications.com
UV-SpectrophotometryIntra-day/Inter-day< 2 ijnrd.org
UV-SpectrophotometryIntra-day/Inter-day1.27 wjpmr.com

Accuracy

Accuracy is determined by the closeness of the test results obtained by the method to the true value. This is typically assessed through recovery studies, where known amounts of the analyte are added to a sample matrix.

HPLC Methods: Recovery studies for HPLC methods have consistently shown high accuracy, with reported recovery percentages ranging from 98.0% to 100.0% akjournals.com, 99.09% to 100.08% psu.edu, and generally within the acceptable range of 98% to 102% ajpaonline.com.

UV-Spectrophotometric Methods: These methods also exhibit good accuracy, with recovery values frequently reported between 98% and 102% wjpmr.cominnovareacademics.in, and specific studies indicating ranges like 99-101.39% ijnrd.org and 99.174% to 101.012% researchgate.net.

Table 5.3.3.1: Accuracy (Recovery Studies) of this compound Analysis

Analytical MethodRecovery Range (%)Reference(s)
HPLC98.0 – 100.0 akjournals.com
HPLC99.09 – 100.08 psu.edu
HPLC98 – 102 ajpaonline.com
UV-Spectrophotometry98 – 102 wjpmr.cominnovareacademics.in
UV-Spectrophotometry99 – 101.39 ijnrd.org
UV-Spectrophotometry99.174 – 101.012 researchgate.net

Limit of Detection (LOD)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified. Different methods report varying LOD values.

HPLC Methods: LOD values reported for HPLC methods include 0.07 µg mL⁻¹ akjournals.com, 0.0269 µg/mL psu.edu, and 0.025 µg/ml ajpaonline.com.

UV-Spectrophotometric Methods: LOD values for UV-based methods are generally higher, ranging from 0.0607 µg/ml ijnrd.org, 0.301786 µg/ml wjpmr.comresearchgate.net, 1.106 µg/ml wjpmr.cominnovareacademics.in, 6.4 µg/ml ukaazpublications.com, 0.18 µg/ml ijpbms.com, to 1.75 µg/ml pnrjournal.com.

Table 5.3.5.1: Limit of Detection (LOD) for this compound Analysis

Analytical MethodLOD Value (µg/mL)Reference(s)
HPLC0.07 akjournals.com
HPLC0.0269 psu.edu
HPLC0.025 ajpaonline.com
UV-Spectrophotometry0.0607 ijnrd.org
UV-Spectrophotometry0.301786 wjpmr.comresearchgate.net
UV-Spectrophotometry1.106 wjpmr.cominnovareacademics.in
UV-Spectrophotometry6.4 ukaazpublications.com
RP-HPLC0.18 ijpbms.com
UHPLC1.75 pnrjournal.com

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

HPLC Methods: LOQ values reported for HPLC methods include 0.21 µg mL⁻¹ akjournals.com, 0.845 µg/mL psu.edu, and 0.085 µg/ml ajpaonline.com.

UV-Spectrophotometric Methods: LOQ values for UV-based methods are typically higher, ranging from 0.203 µg/ml ijnrd.org, 0.914505 µg/ml wjpmr.comresearchgate.net, 3.35 µg/ml wjpmr.cominnovareacademics.in, 19.4 µg/ml ukaazpublications.com, 0.54 µg/ml ijpbms.com, to 5.82 µg/ml pnrjournal.com.

Table 5.3.6.1: Limit of Quantitation (LOQ) for this compound Analysis

Analytical MethodLOQ Value (µg/mL)Reference(s)
HPLC0.21 akjournals.com
HPLC0.845 psu.edu
HPLC0.085 ajpaonline.com
UV-Spectrophotometry0.203 ijnrd.org
UV-Spectrophotometry0.914505 wjpmr.comresearchgate.net
UV-Spectrophotometry3.35 wjpmr.cominnovareacademics.in
UV-Spectrophotometry19.4 ukaazpublications.com
RP-HPLC0.54 ijpbms.com
UHPLC5.82 pnrjournal.com

These validated analytical parameters are essential for ensuring the reliability of methods used in the quality control and research of this compound.

Preclinical Pharmacological Investigations and Mechanistic Models

In Vivo Studies on Bladder Function in Animal Models (e.g., rats, mice)

In vivo studies in various animal models have consistently demonstrated solifenacin's efficacy in improving bladder function. In anesthetized rats, This compound (B1663824) dose-dependently increased maximum bladder capacity and decreased maximum intravesical pressure. researchgate.netresearchgate.net The effective dose required to produce a 30% increase in bladder capacity (ED30) was determined to be 0.35 mg/kg i.v. researchgate.net

Further investigations in a rat model of overactive bladder due to cerebral infarction showed that this compound significantly increased both bladder capacity and voided volume. researchgate.net Similarly, in female mice subjected to water avoidance stress, which induces increased urinary frequency, treatment with this compound resulted in significantly fewer voiding events compared to stressed mice receiving a placebo. nih.govbond.edu.au In this stress model, this compound also significantly decreased the amplitude of spontaneous phasic bladder contractions. nih.gov Pressure-volume analysis in rats has also shown that this compound administration leads to an acute increase in bladder compliance. nih.gov

Table 1: Summary of this compound's Effects on Bladder Function in Animal Models
Animal ModelKey FindingsReference
Anesthetized RatsIncreased maximum bladder capacity; Decreased maximum intravesical pressure. researchgate.netresearchgate.net
Cerebral Infarcted RatsIncreased bladder capacity and voided volume. researchgate.net
Female Mice (Psychological Stress)Reduced voiding frequency; Decreased amplitude of spontaneous phasic contractions. nih.govbond.edu.au
Rats (Pressure-Volume Analysis)Induced an acute increase in bladder compliance. nih.gov

A key preclinical finding for this compound is its functional selectivity for the urinary bladder over the salivary glands, which is anticipated to result in a lower incidence of dry mouth compared to less selective agents. In anesthetized rats, this compound dose-dependently inhibited carbachol-induced increases in intravesical pressure and also suppressed salivary secretion. researchgate.netnih.gov However, it exhibited a functional selectivity for the urinary bladder over the salivary gland that was 3.7- to 6.5-fold greater. researchgate.netnih.gov Another study in anesthetized rats noted that this compound's inhibitory effects on salivation were only apparent at the highest dose tested (1 mg/kg), a dose at which significant inhibition of bladder pressure was already observed. nih.gov

This bladder-selective profile is more pronounced when compared to other antimuscarinics. nih.gov In the same rat model, tolterodine (B1663597) was found to be 2.2- to 2.4-fold more selective for the bladder, while oxybutynin (B1027), darifenacin (B195073), and atropine (B194438) showed no functional selectivity. researchgate.netnih.gov In vitro studies using cells from monkeys also showed that this compound had a higher affinity for bladder smooth muscle cells compared to submandibular gland cells. researchgate.net This tissue selectivity is attributed to this compound's differing antagonist potencies at M3 muscarinic receptors in the two tissues. nih.gov

Table 2: In Vivo Functional Selectivity for Urinary Bladder over Salivary Gland in Anesthetized Rats
CompoundSelectivity Ratio (Bladder/Salivary Gland)Reference
This compound3.7 - 6.5 fold researchgate.netnih.gov
Tolterodine2.2 - 2.4 fold researchgate.netnih.gov
OxybutyninNo functional selectivity researchgate.netnih.gov
DarifenacinNo functional selectivity researchgate.netnih.gov
AtropineNo functional selectivity researchgate.netnih.gov

In Vivo Muscarinic Receptor Occupancy Studies in Animal Tissues (e.g., bladder urothelium, detrusor muscle, submandibular gland, brain)

In vivo receptor binding studies have confirmed that orally administered this compound occupies muscarinic receptors in relevant target tissues. Following oral administration in mice, this compound produced a significant, dose-dependent, and long-lasting binding to muscarinic receptors in tissues that express the M3 subtype, such as the bladder, prostate, submandibular gland, colon, and lung. researchgate.netnih.govnih.gov The onset of muscarinic receptor binding by this compound was slower, but the duration was longer compared to that of oxybutynin. nih.gov

Studies focusing specifically on the bladder have demonstrated this compound's effects on different layers of the bladder wall. Following intravesical instillation in rats, significant muscarinic receptor binding was observed in both the bladder urothelium and the detrusor muscle. In vitro analysis confirmed that this compound inhibits ligand binding in the urothelium and detrusor muscle with no significant difference in affinity between the two tissues. This suggests that this compound excreted in the urine can directly affect muscarinic receptors in both the muscle and lining of the bladder. In vivo quantitative autoradiography in rats also showed significant occupancy of brain muscarinic receptors after intravenous injection of this compound. researchgate.neteinj.org

Evaluation of Central Nervous System (CNS) Penetration Potential in Animal Models

The potential for central nervous system penetration is a critical consideration for antimuscarinic drugs. Comprehensive non-clinical evaluations in rats have been conducted to assess this for this compound and other agents. These studies revealed that this compound penetrates the brain significantly. nih.govnih.gov

The brain-to-plasma (B:P) ratio for this compound was 3.04, which is comparable to scopolamine, a known CNS-penetrant compound. nih.govnih.gov However, the unbound brain-to-unbound plasma ratio (Kp,free), which accounts for protein binding and is a more accurate measure of equilibrium distribution, was 0.28. nih.gov A Kp,free value of less than 1 indicates that while the drug enters the brain, its distribution is somewhat restricted. nih.gov

Further mechanistic studies showed that this compound, unlike some other antimuscarinics such as darifenacin and trospium, is not a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.govnih.gov P-gp actively removes substances from the brain, and its avoidance by this compound is consistent with the observed significant brain penetration. nih.gov

Table 3: CNS Penetration Parameters of Antimuscarinic Agents in Rats
CompoundBrain:Plasma Ratio (B:P)Unbound Brain:Unbound Plasma Ratio (Kp,free)P-gp SubstrateReference
This compound3.040.28No nih.gov
Oxybutynin>1>1No nih.gov
Tolterodine2.950.23No nih.gov
Darifenacin0.160.04Yes nih.gov
5-HMT (active metabolite of Fesoterodine)0.030.02Yes nih.gov
Trospium0.040.01Yes nih.gov

Comparative Preclinical Efficacy Studies with Other Antimuscarinics in Animal Models

Comparative studies in animal models have been essential for positioning this compound's efficacy relative to other antimuscarinic agents. In terms of improving bladder capacity in anesthetized rats, this compound and oxybutynin were found to have approximately equal efficacy. researchgate.net

In a more complex model of cerebral infarcted rats with bladder overactivity, this compound demonstrated efficacy by increasing bladder capacity and voided volume at intravenous doses of 0.03 mg/kg and higher. researchgate.net In the same model, tolterodine showed similar effects at 0.03 and 0.1 mg/kg, while propiverine (B1210425) required higher doses (0.3 and 1 mg/kg) to achieve a comparable increase in voided volume. researchgate.net

However, the most notable difference observed in preclinical comparisons is this compound's superior bladder selectivity over salivary glands. As detailed in section 6.1.2, in vivo studies in rats clearly demonstrated that this compound has a significantly higher functional selectivity for the bladder compared to oxybutynin, darifenacin, atropine, and tolterodine. researchgate.netnih.gov This superior preclinical selectivity profile suggests a potential therapeutic advantage in clinical use. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How should researchers design a robust randomized controlled trial (RCT) to evaluate solifenacin's efficacy in overactive bladder (OAB) treatment?

  • Methodological Answer : RCTs should prioritize double-blinding, adequate power calculations for sample size determination (e.g., ≥500 participants for meta-analytical rigor ), and standardized inclusion criteria (e.g., OAB diagnosis via urinary frequency/urgency metrics). Control groups should use active comparators (e.g., tolterodine) or placebo, with predefined primary endpoints like reduction in daily incontinence episodes . Ensure compliance with CONSORT guidelines for reporting, including detailed protocols for dose adjustments and adverse event monitoring .

Q. What are the key pharmacokinetic parameters to assess when analyzing this compound's bioavailability in preclinical studies?

  • Methodological Answer : Focus on parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t½). Use validated bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitation, ensuring stability testing under varying storage conditions (e.g., 26-hour autosampler stability evaluations ).

Q. How can researchers reconcile contradictory findings in this compound's adverse event profiles across studies?

  • Methodological Answer : Conduct subgroup analyses to account for population heterogeneity (e.g., age, comorbidities). For example, dry mouth incidence varies between this compound (10.64%) and tolterodine (16.73%) in meta-analyses , but confounding factors like dose differences (5 mg vs. 2 mg) must be statistically adjusted using tools like RevMan 5.0 . Sensitivity analyses can identify outliers or study biases .

Advanced Research Questions

Q. What statistical approaches are optimal for meta-analyses comparing this compound combination therapy (e.g., with mirabegron) to monotherapy?

  • Methodological Answer : Use fixed-effects or random-effects models depending on heterogeneity (I² statistic). For example, in studies comparing mirabegron (50 mg) + this compound (5 mg) vs. This compound (10 mg) monotherapy, pooled relative risks (RR) and 95% confidence intervals (CI) should be calculated, with stratification by dose and baseline symptom severity . Address missing data via multiple imputation or contact authors for raw datasets .

Q. How can researchers validate this compound's long-term safety in real-world pharmacovigilance studies?

  • Methodological Answer : Leverage large-scale databases (e.g., FAERS, WHO VigiBase) to analyze adverse event signals using disproportionality metrics like reporting odds ratios (ROR). Focus on underreported effects (e.g., blurred vision, constipation) and adjust for polypharmacy confounders . Machine learning algorithms can identify temporal trends or drug-drug interaction signals.

Q. What experimental strategies address this compound's limited efficacy in specific OAB subpopulations (e.g., neurogenic bladder)?

  • Methodological Answer : Implement adaptive trial designs with preplanned interim analyses to modify dosing (e.g., escalating to 10 mg) or add adjunct therapies. Use patient-reported outcome measures (PROMs) like King’s Health Questionnaire to capture quality-of-life improvements, ensuring psychometric validation . Stratify results by etiology (e.g., Parkinson’s disease vs. spinal cord injury) .

Q. How should researchers optimize analytical methods for this compound stability testing in novel formulations (e.g., sustained-release tablets)?

  • Methodological Answer : Employ forced degradation studies under stress conditions (heat, light, pH variations) to identify degradation products. Quantify this compound using stability-indicating assays (e.g., HPLC-UV with peak purity analysis) and validate per ICH guidelines. Compare results to reference standards using percentage stability metrics (e.g., Processed Sample Integrity method ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Solifenacin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Solifenacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.